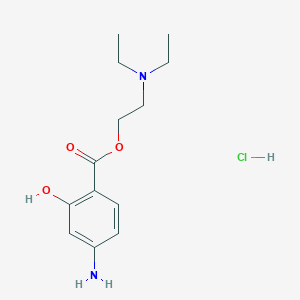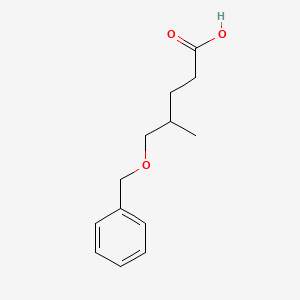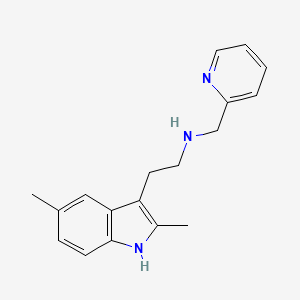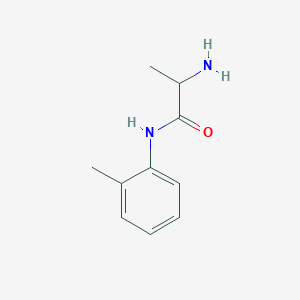
p-Aminosalicylic acid, 2-(diethylamino)ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) is a chemical compound with the molecular formula C13H21ClN2O2. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) typically involves the reaction of 4-aminobenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization and filtration techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, quinones, and amine derivatives .
Applications De Recherche Scientifique
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic.
Industry: Utilized in the manufacture of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to altered biochemical pathways. The exact mechanism of action depends on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Procaine hydrochloride
- Benzocaine
- Lidocaine
Uniqueness
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) is unique due to its specific chemical structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may offer advantages in terms of solubility, stability, and biological activity .
Propriétés
Numéro CAS |
551-36-0 |
|---|---|
Formule moléculaire |
C13H21ClN2O3 |
Poids moléculaire |
288.77 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16;/h5-6,9,16H,3-4,7-8,14H2,1-2H3;1H |
Clé InChI |
QVHDNNXTFDGCME-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)


![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)
![2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B12116989.png)

![5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12117000.png)
![4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12117009.png)


![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)
